Methyl 5-[(3-methylimidazo[4,5-b]pyridin-2-yl)carbamoyl]pyridine-3-carboxylate
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Overview
Description
Methyl 5-[(3-methylimidazo[4,5-b]pyridin-2-yl)carbamoyl]pyridine-3-carboxylate is a complex organic compound featuring an imidazo[4,5-b]pyridine core. This structure is notable for its potential applications in medicinal chemistry due to its bioisosteric properties, which allow it to mimic the biological activity of purines. The compound’s unique structure makes it a valuable candidate for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(3-methylimidazo[4,5-b]pyridin-2-yl)carbamoyl]pyridine-3-carboxylate typically involves multiple steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of 2,3-diaminopyridine with various carbonyl compounds.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the imidazo[4,5-b]pyridine ring.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbamoyl group results in the corresponding amine.
Substitution: Halogenated derivatives are common products of substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its imidazo[4,5-b]pyridine core is a versatile scaffold for creating bioactive compounds.
Biology
Biologically, the compound is studied for its potential as a purine bioisostere, which can interact with various enzymes and receptors in the body, mimicking the effects of naturally occurring purines.
Medicine
In medicinal chemistry, it is explored for its potential to develop new drugs, particularly in the treatment of cancer and neurological disorders. Its ability to act as a bioisostere makes it a promising candidate for drug design .
Industry
Industrially, the compound can be used in the development of agrochemicals and other specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 5-[(3-methylimidazo[4,5-b]pyridin-2-yl)carbamoyl]pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The imidazo[4,5-b]pyridine core can bind to active sites of enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
Rimegepant: Used for the treatment of migraines.
Telcagepant: An investigational drug for migraines.
Ralimetinib: Investigated for cancer and Proteus syndrome.
Miransertib: Investigated for Proteus syndrome.
Uniqueness
Methyl 5-[(3-methylimidazo[4,5-b]pyridin-2-yl)carbamoyl]pyridine-3-carboxylate stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for various biological targets. This makes it a unique candidate for further research and development in medicinal chemistry .
Properties
IUPAC Name |
methyl 5-[(3-methylimidazo[4,5-b]pyridin-2-yl)carbamoyl]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-20-12-11(4-3-5-17-12)18-15(20)19-13(21)9-6-10(8-16-7-9)14(22)23-2/h3-8H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOWYBPZVIXDLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1NC(=O)C3=CC(=CN=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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